Cas no 110590-84-6 (2,9-Di(tridecan-7-yl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone)
![2,9-Di(tridecan-7-yl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone structure](https://ja.kuujia.com/scimg/cas/110590-84-6x500.png)
2,9-Di(tridecan-7-yl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone 化学的及び物理的性質
名前と識別子
-
- 2,9-Di(tridecan-7-yl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone
- 2,9-bis-(1-hexylheptyl)anthra[2,1,9-def ,6,5,10-d'e'f']diisoquinoline-1,3,8,10-tetraone
- 2,9-DI(TRIDEC-7-YL)-ANTHRA2,1,9-DEF:6,5,10-D'E'F'DIISOQUINOLINE-1,3,8,10-TETRONE
- Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone,2,9-bis(1-hexylheptyl)-
- N,N'-BIS(1-HEXYLHEPTYL)-PERYLENE-3,4:9,10-BIS-(DICARBOXIMIDE)
- 1,9-bis(1-hexylheptyl)anthra[2,1,9-def,6,5,10-d'e'f']diisoquinoline-1,3,8,10-tetraone
- 2,9-bis(1-hexylheptyl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10-tetrone
- N-(1-hexylheptyl)perylene-3,
- YSCH0079
- BS-49166
- 7,18-Di(tridecan-7-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone
- N,N'-Bis(1-hexylheptyl)-perylene-3,4:9,10-bis-(dicarboximide), >=98.0% (TLC)
- AKOS015911860
- CS-0187871
- SCHEMBL308099
- DTXSID60466406
- 2,9-Di(tridecan-7-yl)isoquinolino[4',5',6':6,5,10]anthra[2,1,9-def]isoquinoline-1,3,8,10(2H,9H)-tetrone
- 110590-84-6
- E75878
- N,N'-BIS(1-HEXYLHEPTYL)-PERYLENE-3,4
- 7,18-BIS(TRIDECAN-7-YL)-7,18-DIAZAHEPTACYCLO[14.6.2.2(2),?.0(3),(1)(2).0?,?.0(1)(3),(2)(3).0(2)?,(2)?]HEXACOSA-1(23),2,4,9,11,13,15,20(24),21,25-DECAENE-6,8,17,19-TETRONE
-
- MDL: MFCD08702668
- インチ: InChI=1S/C50H62N2O4/c1-5-9-13-17-21-33(22-18-14-10-6-2)51-47(53)39-29-25-35-37-27-31-41-46-42(32-28-38(44(37)46)36-26-30-40(48(51)54)45(39)43(35)36)50(56)52(49(41)55)34(23-19-15-11-7-3)24-20-16-12-8-4/h25-34H,5-24H2,1-4H3
- InChIKey: NJEZHCHNQGICLU-UHFFFAOYSA-N
- SMILES: CCCCCCC(N1C(=O)C2=CC=C3C4=CC=C5C6=C(C=CC(=C46)C4=C3C2=C(C=C4)C1=O)C(=O)N(C(CCCCCC)CCCCCC)C5=O)CCCCCC
計算された属性
- 精确分子量: 754.47100
- 同位素质量: 754.47095846g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 56
- 回転可能化学結合数: 22
- 複雑さ: 1150
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 15.3
- トポロジー分子極性表面積: 74.8Ų
じっけんとくせい
- PSA: 78.14000
- LogP: 12.92680
2,9-Di(tridecan-7-yl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone Security Information
- WGKドイツ:3
- 储存条件:2-8°C
2,9-Di(tridecan-7-yl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1258541-1g |
2,9-Di(tridecan-7-yl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone |
110590-84-6 | 97% | 1g |
¥1867.00 | 2024-08-09 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UQ970-200mg |
2,9-Di(tridecan-7-yl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone |
110590-84-6 | 95+% | 200mg |
2038.0CNY | 2021-07-14 | |
Aaron | AR008VOU-1g |
N,N'-BIS(1-HEXYLHEPTYL)-PERYLENE-3,4 |
110590-84-6 | 95% | 1g |
$337.00 | 2025-02-11 | |
eNovation Chemicals LLC | D136276-20g |
N,N-BIS(1-HEXYLHEPTYL)-PERYLENE-3,4:9,10-BIS-(DICARBOXIMIDE) |
110590-84-6 | 95% | 20g |
$2250 | 2025-02-25 | |
eNovation Chemicals LLC | D136276-20g |
N,N-BIS(1-HEXYLHEPTYL)-PERYLENE-3,4:9,10-BIS-(DICARBOXIMIDE) |
110590-84-6 | 95% | 20g |
$2250 | 2025-02-28 | |
eNovation Chemicals LLC | Y1221539-1g |
2,9-Di(tridecan-7-yl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone |
110590-84-6 | 95% | 1g |
$950 | 2024-06-03 | |
eNovation Chemicals LLC | D136276-20g |
N,N-BIS(1-HEXYLHEPTYL)-PERYLENE-3,4:9,10-BIS-(DICARBOXIMIDE) |
110590-84-6 | 95% | 20g |
$2250 | 2024-08-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1258541-250mg |
2,9-Di(tridecan-7-yl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone |
110590-84-6 | 97% | 250mg |
¥468.00 | 2024-08-09 | |
Aaron | AR008VOU-250mg |
N,N'-BIS(1-HEXYLHEPTYL)-PERYLENE-3,4 |
110590-84-6 | 95% | 250mg |
$125.00 | 2025-02-11 | |
A2B Chem LLC | AE13218-1g |
2,9-Di(tridecan-7-yl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone |
110590-84-6 | 95% | 1g |
$114.00 | 2024-01-05 |
2,9-Di(tridecan-7-yl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone 関連文献
-
1. Spectroscopic properties of new and convenient standards for measuring fluorescence quantum yieldsHeinz Langhals,Jan Karolin,Lennart B-?. Johansson J. Chem. Soc. Faraday Trans. 1998 94 2919
-
Heinz Langhals,Andreas Walter,Erik Rosenbaum,Lennart B.-?. Johansson Phys. Chem. Chem. Phys. 2011 13 11055
2,9-Di(tridecan-7-yl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraoneに関する追加情報
Introduction to 2,9-Di(tridecan-7-yl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone (CAS No. 110590-84-6)
2,9-Di(tridecan-7-yl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone, with the CAS number 110590-84-6, is a complex organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of anthraquinones and diisoquinolines, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of this compound make it a promising candidate for various biomedical studies.
The molecular structure of 2,9-Di(tridecan-7-yl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone is characterized by a central anthraquinone core with two diisoquinoline moieties attached at positions 2 and 9. The tridecan-7-yl substituents add significant hydrophobicity to the molecule, which can influence its solubility and cellular uptake properties. These structural elements contribute to the compound's ability to interact with various biological targets and pathways.
Recent studies have highlighted the potential of 2,9-Di(tridecan-7-yl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone in several therapeutic areas. One of the most notable applications is in cancer research. The compound has been shown to exhibit potent antiproliferative effects against various cancer cell lines. Mechanistic studies have revealed that it can induce apoptosis through the activation of caspase pathways and the modulation of mitochondrial function. Additionally, it has been found to inhibit angiogenesis by targeting key signaling molecules involved in vascular endothelial growth factor (VEGF) signaling.
In addition to its antitumor properties, 2,9-Di(tridecan-7-yl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone has also shown promise in the treatment of neurodegenerative diseases. Preclinical studies have demonstrated its ability to protect neurons from oxidative stress and to modulate microglial activation. These findings suggest that the compound may have neuroprotective effects and could be a potential therapeutic agent for conditions such as Alzheimer's disease and Parkinson's disease.
The pharmacokinetic properties of 2,9-Di(tridecan-7-yl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone have been extensively studied to optimize its use in therapeutic settings. Research has shown that the compound exhibits good oral bioavailability and a favorable distribution profile. It is rapidly absorbed from the gastrointestinal tract and distributed to various tissues. The metabolism of the compound is primarily mediated by cytochrome P450 enzymes in the liver. Studies have also indicated that it has a moderate half-life in vivo and can be effectively eliminated from the body without significant accumulation.
To further enhance its therapeutic potential and reduce side effects, 2,9-Di(tridecan-7-yl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone has been formulated into various drug delivery systems. Nanoparticle-based formulations have been particularly successful in improving its solubility and stability while enhancing its targeted delivery to specific tissues or cells. These formulations have shown improved efficacy in preclinical models of cancer and neurodegenerative diseases.
Clinical trials are currently underway to evaluate the safety and efficacy of 2,9-Di(tridecan-7-yl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone in human subjects. Early results from phase I trials have demonstrated that the compound is well-tolerated at therapeutic doses with manageable side effects. These findings are encouraging and support further clinical development.
In conclusion, 2,9-Di(tridecan-7-yl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone (CAS No. 110590-84-6) is a promising compound with a wide range of potential applications in medicine. Its unique structural features and biological activities make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, 2,9-Di(tridecan-7-yl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone is poised to play a significant role in advancing treatments for various diseases.
110590-84-6 (2,9-Di(tridecan-7-yl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone) Related Products
- 91724-73-1(Isovaline, 4-methoxy-(7CI))
- 1850942-88-9(6-(3-amino-4-bromo-1H-pyrazol-1-yl)hexanenitrile)
- 313654-73-8(3-chloro-N-(2-phenoxyethyl)pyrazin-2-amine)
- 1414874-23-9((2R)-3-amino-2-fluoropropanoic acid hydrochloride)
- 1782051-01-7(3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid)
- 206874-45-5(BENZENEACETIC ACID, 3-METHYL-4-NITRO-, ETHYL ESTER)
- 1261747-67-4(3-Amino-4-(trifluoromethoxy)-3'-(trifluoromethyl)biphenyl)
- 1864015-32-6(4,6-dimethyl-2-{2-(piperidin-4-yl)ethylsulfanyl}pyrimidine hydrochloride)
- 1500958-16-6(2,4(1H,3H)-Pyrimidinedione, 1-(5-bromo-2-methylphenyl)dihydro-)
- 149505-71-5(methyl 1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylate)




